![molecular formula C22H20N2O5S2 B2791303 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 921527-28-8](/img/structure/B2791303.png)
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, commonly known as EBTB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. EBTB is a potent inhibitor of STIM1, a calcium sensor protein that is involved in various physiological processes, including immune response and muscle contraction.
Mécanisme D'action
EBTB inhibits the function of STIM1, a calcium sensor protein that is involved in various physiological processes. STIM1 plays a crucial role in calcium signaling, which is important for many cellular processes, including muscle contraction and immune response. EBTB binds to the EF-SAM domain of STIM1, which is essential for the interaction of STIM1 with its downstream effector protein, Orai1. By inhibiting the function of STIM1, EBTB reduces the influx of calcium ions into cells, which leads to a decrease in various physiological processes.
Biochemical and Physiological Effects:
EBTB has been found to have various biochemical and physiological effects. EBTB inhibits the proliferation of cancer cells and reduces the severity of autoimmune diseases. EBTB has also been found to improve muscle function and reduce muscle damage in animal models of muscular dystrophy. EBTB has been shown to reduce the influx of calcium ions into cells, which leads to a decrease in various physiological processes, including immune response and muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
EBTB has several advantages and limitations for lab experiments. The advantages of EBTB include its potency and specificity for STIM1, which makes it a useful tool for studying the role of STIM1 in various physiological processes. The limitations of EBTB include its complex synthesis method, which requires expertise in organic chemistry, and its potential toxicity, which needs to be carefully evaluated before using it in lab experiments.
Orientations Futures
EBTB has significant potential for therapeutic applications, and several future directions for research can be explored. One potential direction is to develop more potent and specific inhibitors of STIM1 that can be used for the treatment of various diseases. Another potential direction is to investigate the role of STIM1 in other physiological processes, such as neuronal function and cardiac function. Additionally, the potential toxicity of EBTB needs to be carefully evaluated, and alternative compounds with lower toxicity can be developed.
Méthodes De Synthèse
EBTB is synthesized by a multistep process that involves the reaction of various chemicals. The synthesis method of EBTB is a complex process that requires expertise in organic chemistry. The detailed synthesis method of EBTB is beyond the scope of this paper.
Applications De Recherche Scientifique
EBTB has been extensively studied for its potential therapeutic applications. EBTB has been found to be a potent inhibitor of STIM1, which plays a crucial role in various physiological processes, including immune response and muscle contraction. EBTB has been shown to inhibit the proliferation of cancer cells and reduce the severity of autoimmune diseases. EBTB has also been found to improve muscle function and reduce muscle damage in animal models of muscular dystrophy.
Propriétés
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-3-28-18-7-5-6-15-12-19(29-20(15)18)17-13-30-22(23-17)24-21(25)14-8-10-16(11-9-14)31(26,27)4-2/h5-13H,3-4H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSFPINIOBHHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.